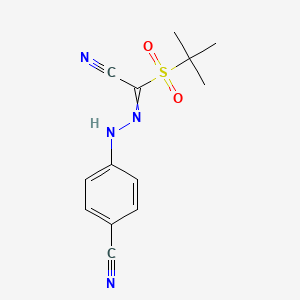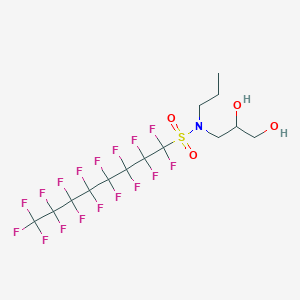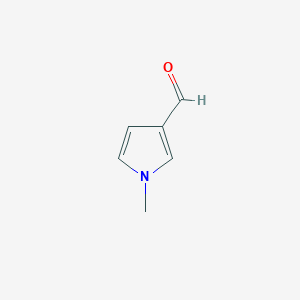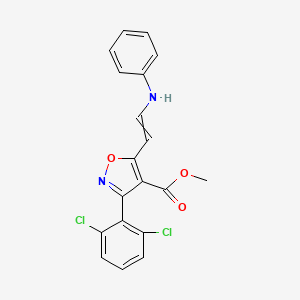
4-(甲磺酰胺基)苯乙酸
描述
4-(Methylsulphonylamino)phenylacetic acid is an organic compound with the molecular formula C9H11NO4S. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a phenylacetic acid moiety substituted with a methylsulphonylamino group, which imparts unique chemical properties.
科学研究应用
4-(Methylsulphonylamino)phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Employed in the production of agrochemicals and dyestuffs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulphonylamino)phenylacetic acid typically involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under basic conditions, usually with sodium hydroxide. The mixture is then acidified with hydrochloric acid, followed by extraction with ethyl acetate to isolate the product .
Industrial Production Methods
Industrial production of 4-(Methylsulphonylamino)phenylacetic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Methylsulphonylamino)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted phenylacetic acids.
Substitution: Nitro or halogen-substituted phenylacetic acids.
作用机制
The mechanism of action of 4-(Methylsulphonylamino)phenylacetic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
相似化合物的比较
4-(Methylsulphonylamino)phenylacetic acid can be compared with other phenylacetic acid derivatives, such as:
4-Aminophenylacetic acid: Lacks the methylsulphonylamino group, resulting in different chemical properties and reactivity.
4-Nitrophenylacetic acid: Contains a nitro group instead of a methylsulphonylamino group, leading to distinct reactivity patterns.
4-Hydroxyphenylacetic acid: Features a hydroxyl group, which imparts different solubility and reactivity characteristics.
The uniqueness of 4-(Methylsulphonylamino)phenylacetic acid lies in its methylsulphonylamino group, which provides specific chemical reactivity and potential biological activities not observed in its analogs.
属性
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWMOUDEJBNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378766 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56205-88-0 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)



![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)





![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)



